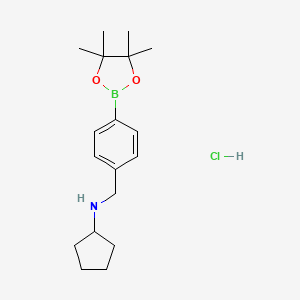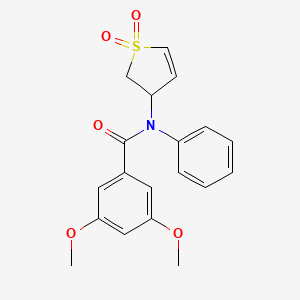
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide, also known as ERK inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of extracellular signal-regulated kinase (ERK), a protein kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide involves the reaction of 4-(2-(dimethylamino)-2-oxoethyl)aniline with ethylthioacetic acid followed by acylation with benzoyl chloride.
Starting Materials
4-(2-(dimethylamino)-2-oxoethyl)aniline, ethylthioacetic acid, benzoyl chloride, diethyl ether, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 4-(2-(dimethylamino)-2-oxoethyl)aniline (1.0 g, 5.5 mmol) in diethyl ether (20 mL) and add ethylthioacetic acid (0.7 g, 5.5 mmol)., Step 2: Add sodium bicarbonate (0.8 g, 9.5 mmol) and stir the mixture at room temperature for 1 hour., Step 3: Extract the product with diethyl ether (3 x 20 mL) and combine the organic layers., Step 4: Wash the organic layer with water (20 mL) and brine (20 mL), dry over sodium sulfate, and evaporate the solvent to obtain a yellow solid., Step 5: Dissolve the yellow solid in dry dichloromethane (20 mL) and add benzoyl chloride (1.5 g, 8.3 mmol) dropwise with stirring at 0°C., Step 6: Stir the reaction mixture at room temperature for 2 hours., Step 7: Add water (20 mL) and stir the mixture for 10 minutes., Step 8: Extract the product with dichloromethane (3 x 20 mL) and combine the organic layers., Step 9: Wash the organic layer with water (20 mL) and brine (20 mL), dry over sodium sulfate, and evaporate the solvent to obtain a yellow solid., Step 10: Purify the product by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to obtain N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide as a yellow solid.
作用机制
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor works by inhibiting the activity of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide, a protein kinase that plays a critical role in many cellular processes. N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide is activated by various extracellular signals, including growth factors, cytokines, and stress signals. Once activated, N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide phosphorylates a variety of downstream targets, including transcription factors, cytoskeletal proteins, and kinases, leading to changes in cell proliferation, differentiation, and survival. N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor blocks the activity of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide by binding to its active site, preventing the phosphorylation of downstream targets.
生化和生理效应
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function in animal models of neurological disorders. N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide, making it a useful tool for studying the role of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide in various cellular processes. It is also relatively easy to synthesize and has good stability in aqueous solution. However, N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects may be dependent on the cell type and experimental conditions.
未来方向
There are several future directions for the research on N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor. One direction is to study the role of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide in various diseases, including cancer, cardiovascular disease, and neurological disorders. Another direction is to develop more potent and selective N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitors with fewer side effects. Finally, the development of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor as a therapeutic agent for the treatment of various diseases is also a promising direction for future research.
Conclusion:
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor is a potent and specific inhibitor of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide, a protein kinase that plays a critical role in many cellular processes. It has been extensively used in scientific research to study the role of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide in various diseases and cellular processes. N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has several advantages for lab experiments, including its potency and specificity, ease of synthesis, and stability in aqueous solution. However, it also has some limitations, including its toxicity at high concentrations and dependence on cell type and experimental conditions. Future research on N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor will focus on studying its role in various diseases, developing more potent and selective inhibitors, and developing it as a therapeutic agent for the treatment of various diseases.
科学研究应用
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has been extensively used in scientific research to study the role of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide in various cellular processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function in animal models of neurological disorders. N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has also been used to study the role of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide in cardiovascular disease, diabetes, and other diseases.
属性
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-24-17-8-6-5-7-16(17)19(23)20-15-11-9-14(10-12-15)13-18(22)21(2)3/h5-12H,4,13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQGCYPKUCSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911215.png)




![2-cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2911223.png)

![3-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911225.png)



![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2911236.png)
